molecular formula C12H18Cl2OSi B8216210 1,3-Dichloro-5-(tert-butyldimethylsilyloxy)benzene

1,3-Dichloro-5-(tert-butyldimethylsilyloxy)benzene

Cat. No.: B8216210
M. Wt: 277.26 g/mol
InChI Key: ZVYAFVOHYMRKHP-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-(tert-butyldimethylsilyloxy)benzene is a chemical compound with the molecular formula C12H18Cl2OSi and a molecular weight of 277.26222 g/mol . This compound is characterized by the presence of two chlorine atoms and a tert-butyldimethylsilyloxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-5-(tert-butyldimethylsilyloxy)benzene typically involves the chlorination of a suitable precursor followed by the introduction of the tert-butyldimethylsilyloxy group. One common method involves the reaction of 1,3-dichlorobenzene with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-(tert-butyldimethylsilyloxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dichloro-5-(tert-butyldimethylsilyloxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-(tert-butyldimethylsilyloxy)benzene involves its interaction with various molecular targets and pathways. The tert-butyldimethylsilyloxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atoms can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dichloro-5-(tert-butyldimethylsilyloxy)benzene is unique due to the presence of the tert-butyldimethylsilyloxy group, which imparts distinct chemical properties such as increased steric hindrance and enhanced lipophilicity. These properties make it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Properties

IUPAC Name

tert-butyl-(3,5-dichlorophenoxy)-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Cl2OSi/c1-12(2,3)16(4,5)15-11-7-9(13)6-10(14)8-11/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYAFVOHYMRKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Dissolve 3,5 dichlorophenol (1 kg, 6.13 mol) in 3 L dimethylformamide (DMF) and cool to 0° C. Add imidazole (918.74 g, 6.75 mol), followed by tertbutyldimethylsilyl chloride (1017.13 g, 6.75 mol). Warm the mixture to room temperature and stir for 15 minutes. Pour into water (6 L) and extract with ether (4 L). Wash the organic layer with water 2 times, 10% aqueous lithium chloride solution then brine before drying over sodium sulfate. Filter and concentrate under vacuum to obtain tert-butyl-(3,5-dichloro-phenoxy)-dimethyl-silane (1700 g) as an oil.
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
918.74 g
Type
reactant
Reaction Step Two
Quantity
1017.13 g
Type
reactant
Reaction Step Three
Name
Quantity
6 L
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 3,5-dichlorophenol (5.0 g, 30 mmol) and CH2Cl2 (60 mL) were added tert-butyldimethylsilyl chloride (5.54 g, 36 mmol), N,N-diisopropylethylamine (8.0 mL, 46 mmol), and a catalytic amount of 4-dimethylaminopyridine. The initially exothermic solution was stirred at ambient temperature for 6 h then diluted with CH2Cl2 (40 mL). The mixture was washed consecutively with 10% aqueous HCl (50 mL), saturated aqueous NaHCO3 (50 mL), and brine (50 mL). The organic phase was dried over anhydrous MgSO4, filtered, and concentrated in vacuo to provide the title compound as a pale yellow liquid (8.8 g, 100%). 1H NMR (CDCl3) δ 6.98 (s, 1H), 6.72 (s, 2H), 0.98 (s, 9H), 0.22 (s, 6H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.54 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
100%

Synthesis routes and methods III

Procedure details

A solution of 3,5-dichlorophenol (1.63 g, 10 mmol) and imidazole (1.50 g, 22 mmol) in DMF (10 mL) was cooled to 0° C. then TBDMSCl (1.66 g, 11 mmol) was added. After the addition, the solution was warmed up to ambient temperature and stirred for 10 min. The solution was re-cooled to 0° C. and the mixture was quenched with water. The aqueous layer was extracted with Et2O and the combined organic layers were washed with water, brine, dried with MgSO4 and filtered. The solvent was removed under reduced pressure and the residue was purified by flash chromatography using heptane/EtOAc (15:1) as eluent to give tert-butyl-(3,5-dichlorophenoxy)-dimethylsilane as a pale yellow solid.
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step Two

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